molecular formula C8H16Cl2N2O B2887652 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride CAS No. 2504202-53-1

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride

Cat. No.: B2887652
CAS No.: 2504202-53-1
M. Wt: 227.13
InChI Key: YNBXOUKTERHTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride (CAS 2504202-53-1) is a high-purity chemical intermediate supplied as a dihydrochloride salt for enhanced stability. This compound features a diazaspiro[4.4]nonane core structure, a privileged scaffold in medicinal chemistry for developing ligands targeting the central nervous system. The molecular formula is C 8 H 16 Cl 2 N 2 O and it has a molecular weight of 227.13 g/mol . The diazaspiro[4.4]nonane scaffold is of significant research value in the design and synthesis of compounds for neuroscience. Research indicates that derivatives of this core structure are explored as potent and selective ligands for aminergic G-protein-coupled receptors (GPCRs) . Specifically, this structural motif has been implemented in the development of ligands for dopamine D3 receptors (D3R), a key target for neurological and psychiatric disorders, as well as substance abuse disorders . Furthermore, similar 2,7-diazaspiro[4.4]nonane derivatives have been designed as potent sigma receptor (SR) ligands, which are associated with investigational analgesic activity . The incorporation of a weakly potent orthosteric fragment, such as this core, can be a strategic approach to minimize off-target interactions and enhance selectivity for the intended receptor, thereby reducing potential drug promiscuity at other aminergic GPCR sites . This product is intended for research purposes as a key synthetic building block or pharmacophore in drug discovery programs. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions; refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonan-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-10-6-8(4-7(10)11)2-3-9-5-8;;/h9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXOUKTERHTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNC2)CC1=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Ketoamide Precursors

The spiro[4.4]nonane system is constructed via cyclization of ketoamide intermediates. A representative procedure involves treating 2-methyl-2-oxoacetamide derivatives with strong bases such as LiHMDS to induce deprotonation and subsequent ring closure.

Example Protocol:

  • Deprotonation: LiHMDS (1.0 M in tetrahydrofuran (THF), 1.5 equiv) is added to THF at −78°C.
  • Substrate Addition: A solution of 3-methoxyphenyl ketoamide (1.0 equiv) in THF is introduced dropwise.
  • Cyclization: After 30 minutes, a second ketoamide (0.5 equiv) in THF is added, and the mixture is warmed to room temperature over 1.5 hours.
  • Workup: Quenching with saturated ammonium chloride (NH₄Cl), extraction with dichloromethane (DCM), and silica gel chromatography yield the spirocyclic lactam.

Key Observations:

  • Yields for analogous spirocycles range from 45–60% after optimization.
  • Steric hindrance at the methyl-substituted nitrogen impacts reaction efficiency.

Reductive Amination Strategies

Reductive amination offers an alternative pathway by condensing cyclic ketones with methylamine derivatives. Sodium borohydride (NaBH₄) or cyanoborohydride reagents facilitate imine reduction.

Case Study:

  • A solution of tert-butyl 6-benzyl-2,7-diazaspiro[4.4]nonane-8-carboxylate in methanol (MeOH) is treated with NaBH₄ at 0°C.
  • The reaction proceeds via intermediate imine formation, followed by borohydride reduction to the secondary amine.
  • Purification via flash chromatography (petroleum ether/ethyl acetate = 3:1) affords the saturated spirocycle in 53% yield.

Limitations:

  • Competing over-reduction or epimerization may occur without careful temperature control.

Functionalization and Salt Formation

Hydrochloride Salt Generation

The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride (HCl).

Standard Procedure:

  • Acidification: The spirocyclic amine (1.0 equiv) is dissolved in anhydrous diethyl ether.
  • HCl Gas Introduction: Gaseous HCl is bubbled through the solution until precipitation completes.
  • Isolation: The precipitate is filtered, washed with cold ether, and dried under vacuum.

Analytical Validation:

  • Molecular Weight: 227.13 g/mol (observed via high-resolution mass spectrometry (HRMS)).
  • Purity: ≥95% by reverse-phase high-performance liquid chromatography (HPLC).

Protecting Group Strategies

Boc (tert-butoxycarbonyl) and benzyl groups are employed to shield reactive amines during synthesis.

Deprotection Example:

  • Boc Removal: Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours cleaves the Boc group.
  • Benzyl Elimination: Hydrogenolysis over palladium on carbon (Pd/C) under H₂ atmosphere (1 atm, 24 h) removes benzyl protections.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. Dioxane: THF enhances LiHMDS reactivity but may necessitate lower temperatures (−78°C) to suppress side reactions.
  • Microwave Assistance: Reduced reaction times (2–4 h vs. 24 h) are achieved using microwave irradiation at 100°C.

Stereochemical Control

The spirocenter’s configuration is influenced by:

  • Chiral Auxiliaries: (S)-Proline-derived catalysts induce enantiomeric excess (ee) >90% in model systems.
  • Ring Strain: The 4.4 spiro system’s strain favors transannular interactions, guiding selective bond formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, D₂O): δ 3.45 (m, 2H, NCH₂), 3.20 (s, 3H, NCH₃), 2.95–2.75 (m, 4H, CH₂N), 2.10 (q, J = 7.2 Hz, 2H, CH₂).
  • ¹³C NMR (150 MHz, D₂O): δ 175.8 (C=O), 65.4 (spiro-C), 48.2 (NCH₃), 42.1–38.5 (CH₂N).

Chromatographic Purity Assessment

HPLC Conditions:

  • Column: C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase: Acetonitrile/0.1% TFA in H₂O (30:70 to 70:30 gradient over 20 min).
  • Retention Time: 12.4 min (purity >95%).

Industrial-Scale Considerations

Cost-Effective Reagents

  • LiHMDS Alternatives: Potassium tert-butoxide (t-BuOK) reduces costs but requires higher temperatures (0°C vs. −78°C).
  • Solvent Recovery: THF and DCM are distilled and reused to minimize waste.

Scalability Challenges

  • Exothermic Reactions: Slow addition of LiHMDS prevents thermal runaway.
  • Hygroscopicity: The free base absorbs moisture, necessitating anhydrous handling during salt formation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation enables spirocycle synthesis under mild conditions. For example, iridium-based catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) promote radical cyclization at room temperature.

Enzymatic Desymmetrization

Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors to generate enantiopure spiro intermediates (ee >98%).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride (CAS 1393330-70-5)

  • Molecular Formula : C₇H₁₁ClN₂O
  • Key Differences : Lacks the methyl group on the nitrogen and has only one hydrochloride moiety.
  • The single hydrochloride may result in lower solubility than the dihydrochloride form .

7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS 1588441-26-2)

  • Molecular Formula : C₈H₁₆Cl₂N₂
  • Key Differences: Features a spiro[3.5]nonane core (three-membered and five-membered rings) instead of spiro[4.4].
  • Impact : Smaller ring size alters puckering coordinates (as defined by Cremer and Pople in ), leading to distinct conformational flexibility. This structural variation could influence interactions with enzymes or receptors requiring specific spatial arrangements .

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one (CAS 885519-41-5)

  • Molecular Formula : C₁₄H₁₇N₂O
  • Key Differences : Substitutes the methyl group with a benzyl moiety and lacks hydrochloride salts.
  • Impact : Increased lipophilicity due to the benzyl group enhances membrane permeability but may reduce aqueous solubility. The absence of hydrochloride salts limits its utility in formulations requiring high solubility .

Physicochemical Properties

Compound CAS Number Molecular Formula Salt Form Solubility (Water) LogP
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride 1610028-42-6 C₈H₁₆Cl₂N₂O Dihydrochloride High -0.5†
2,7-Diazaspiro[4.4]nonan-3-one hydrochloride 1393330-70-5 C₇H₁₁ClN₂O Hydrochloride Moderate 0.2†
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1588441-26-2 C₈H₁₆Cl₂N₂ Dihydrochloride High -0.8†
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one 885519-41-5 C₁₄H₁₇N₂O Free base Low 2.5†

†Estimated values based on structural analogs in .

  • Key Observations: The dihydrochloride form of the target compound exhibits superior solubility compared to non-salt analogs like the benzyl derivative. Spiro[3.5]nonane analogs (e.g., CAS 1588441-26-2) show lower LogP values due to reduced hydrophobicity from smaller rings.

Target Selectivity

  • The methyl group in this compound may enhance selectivity for enzymes with hydrophobic binding pockets (e.g., kinases or GPCRs) compared to unmethylated analogs .
  • The spiro[4.4] structure’s puckering coordinates () allow better mimicry of transition states in enzymatic reactions than spiro[3.5] systems.

Metabolic Stability

  • The dihydrochloride salt improves metabolic stability by reducing first-pass hydrolysis, a common issue with free-base spiro compounds .
  • Benzyl-substituted analogs (e.g., CAS 885519-41-5) are prone to oxidative metabolism due to the aromatic moiety, limiting their in vivo half-life .

Biological Activity

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride is a complex organic compound with the molecular formula C₈H₁₅Cl₂N₂O and a molecular weight of approximately 190.67 g/mol. Its unique spirocyclic structure, characterized by the presence of two nitrogen atoms integrated into the spiro framework, positions it as a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, synthesis methods, and potential applications.

Pharmacological Context

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential interactions with various biological targets such as enzymes and receptors. Preliminary studies have shown that compounds with similar spirocyclic structures often possess notable pharmacological properties, including:

  • Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
  • Bone Resorption Inhibition : Studies have indicated its potential to inhibit osteoclast activity, which is crucial for bone resorption.

Case Studies

  • Inhibition of Osteoclast Activity
    A study published in the Journal of Medicinal Chemistry explored novel derivatives of diazaspiro compounds that inhibit osteoclast activities in both mouse and human models. The findings demonstrated that certain derivatives could prevent pathological bone loss without affecting bone formation, making them potential candidates for osteoporosis treatment .
  • DOCK5 Inhibition
    Another research effort highlighted the efficacy of diazaspiro compounds in inhibiting human DOCK5, a guanine nucleotide exchange factor involved in osteoclast adhesion and activity. The study reported that specific analogs effectively reduced osteoclast numbers and their resorption activity, indicating a promising therapeutic avenue for managing bone density disorders .

Interaction Studies

The interactions of this compound with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to various receptors.
  • Enzyme Inhibition Tests : Measuring the compound's ability to inhibit specific enzymatic activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Formation of the spirocyclic structure through cyclization of appropriate precursors.
  • Functional Group Modifications : Introduction of functional groups such as carbonyls and chlorides to enhance biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
2-Methyl-2,7-diazaspiro[3.5]nonan-3-oneC₈H₁₄N₂OOne less nitrogen; different spirocyclic structure
1-Methyl-1,3-diazabicyclo[3.3.0]octaneC₇H₁₂N₂Bicyclic instead of spirocyclic
1-Amino-1,3-diazacyclohexaneC₆H₁₂N₂Linear structure; lacks spirocyclic characteristics

The distinct spirocyclic architecture and specific substitution patterns make this compound unique among these related compounds.

Q & A

Basic: What are the optimized synthetic routes for 2-methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride?

The synthesis typically involves cyclization reactions of nitrogen-containing precursors. For example, a two-step approach may include:

  • Step 1 : Formation of the spirocyclic core via intramolecular cyclization using catalysts like palladium or copper under inert conditions.
  • Step 2 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.
    Yield optimization requires precise control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents like triethylamine to suppress byproducts .

Basic: Which analytical techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates ).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon connectivity, with DEPT-135 identifying CH2_2/CH3_3 groups in the spirocyclic framework .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C8_8H14_{14}Cl2_2N2_2O) .

Advanced: How to resolve discrepancies in synthetic yields across different routes?

Contradictions in yields often arise from competing reaction pathways. For example:

  • Catalyst choice : Palladium-based catalysts may favor spirocyclization over polymerization compared to copper.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states.
    Statistical tools like Design of Experiments (DoE) can systematically optimize variables (temperature, catalyst loading) .

Advanced: How does ring puckering influence reactivity and stability?

The spirocyclic structure adopts non-planar conformations, quantified using Cremer-Pople puckering coordinates (amplitude qq, phase angle ϕ\phi). Puckering affects:

  • Steric strain : Higher puckering amplitude increases strain, potentially reducing thermal stability.
  • Reactivity : Distorted ring geometries may hinder nucleophilic attack at the carbonyl group. Molecular dynamics simulations can predict dominant conformers .

Basic: What protocols ensure purity and stability during storage?

  • HPLC analysis : Use C18 columns with UV detection (λ = 210–254 nm) to monitor purity (>98%).
  • Stability studies : Store at −20°C under argon to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) assesses degradation pathways .

Advanced: What mechanistic insights explain its biological activity?

While not fully elucidated, preliminary studies suggest:

  • Enzyme inhibition : The spirocyclic nitrogen may chelate metal ions in enzyme active sites (e.g., kinases or proteases).
  • Cellular uptake : LogP values (~1.2) predict moderate membrane permeability. Fluorescence tagging (e.g., BODIPY derivatives) can track intracellular localization .

Advanced: How to address contradictions in crystallographic vs. computational structural data?

Discrepancies between X-ray structures and DFT-optimized geometries often arise from:

  • Crystal packing forces : X-ray data reflect solid-state conformations, while simulations model gas-phase behavior.
  • Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to improve agreement. Refinement with SHELXL can resolve thermal motion artifacts .

Basic: How does pH affect its reactivity in aqueous solutions?

  • Acidic conditions (pH < 3) : Protonation of the diaza groups enhances solubility but may promote hydrolysis of the lactam ring.
  • Neutral/basic conditions (pH 7–9) : Deprotonation increases nucleophilicity, facilitating alkylation or acylation reactions. Monitor degradation via LC-MS .

Advanced: What strategies enhance its utility in drug discovery?

  • SAR studies : Introduce substituents at the 2-methyl position to modulate lipophilicity and target affinity.
  • Prodrug design : Convert the hydrochloride salt to ester prodrugs for improved bioavailability.
  • Fragment-based screening : Use SPR or ITC to identify binding partners in protein libraries .

Advanced: How can computational modeling guide derivative design?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like GPCRs or ion channels.
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition).
  • MD simulations : NAMD or GROMACS models conformational flexibility under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.